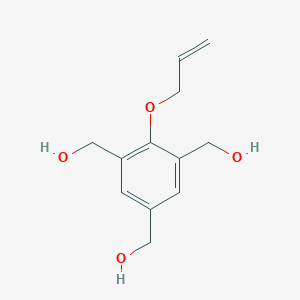

ar-(Allyloxy)benzenetrimethanol

Description

ar-(Allyloxy)benzenetrimethanol is a polyol derivative featuring a benzene core substituted with three hydroxymethyl groups and an allyloxy moiety. Its chemical structure combines aromatic rigidity with the reactivity of allyl ethers and hydroxyl groups, making it valuable in polymer chemistry and materials science. The compound was first registered under CAS on 31 May 2013 .

Properties

CAS No. |

10580-81-1 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

[3,5-bis(hydroxymethyl)-4-prop-2-enoxyphenyl]methanol |

InChI |

InChI=1S/C12H16O4/c1-2-3-16-12-10(7-14)4-9(6-13)5-11(12)8-15/h2,4-5,13-15H,1,3,6-8H2 |

InChI Key |

LCZGQAGYKBQHKZ-UHFFFAOYSA-N |

SMILES |

C=CCOC1=C(C=C(C=C1CO)CO)CO |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1CO)CO)CO |

Other CAS No. |

64051-40-7 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation of Pentaerythritol with Allyloxy-Substituted Aldehydes

The most widely documented route to ar-(allyloxy)benzenetrimethanol involves the acid-catalyzed condensation of pentaerythritol with allyloxy-substituted benzaldehyde derivatives. This method, adapted from analogous syntheses of benzenetrimethanol compounds, proceeds via a cyclocondensation mechanism.

In a representative procedure, pentaerythritol (13.5 g, 99.2 mmol) is suspended in deionized water and heated to 80°C until fully dissolved . After cooling to ambient temperature, concentrated hydrochloric acid (36 wt%, 330 µL) is added as a catalyst . An allyloxybenzaldehyde derivative (e.g., 2-(allyloxy)benzaldehyde) is introduced dropwise, initiating the formation of a 1,3-dioxane ring structure through nucleophilic attack of the aldehyde carbonyl by pentaerythritol’s hydroxyl groups . The reaction mixture is stirred for 2 hours, yielding a crystalline precipitate that is vacuum-filtered and recrystallized from toluene/THF (90:10 v/v) .

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–80°C | >80°C degrades product |

| Molar Ratio (PE:Aldehyde) | 1:1.1 | Prevents oligomerization |

| Catalyst Concentration | 0.5–1.0 mol% HCl | Higher amounts accelerate side reactions |

This method typically achieves yields of 44–51% for structurally similar benzenetrimethanol derivatives . The allyloxy group remains intact under these conditions, as evidenced by retention of the characteristic stretching vibration at 1640 cm in FT-IR spectra .

Functionalization via Thiol-Ene Click Chemistry

Post-synthetic modification of preformed benzenetrimethanol scaffolds provides an alternative pathway. A 2025 study demonstrated the utility of thiol-ene reactions for introducing allyloxy groups to aromatic systems .

In this approach, benzenetrimethanol is first functionalized with a thiol-containing spacer (e.g., 1-thioglycerol) using photoinitiated radical chemistry. The thiolated intermediate (1.5 g, 1.5 × 10 mmol) is dissolved in DMSO and treated with allyl glycidyl ether (104 mg, 9.65 × 10 mmol) under UV irradiation (λ = 365 nm) for 30 minutes . The reaction exploits the anti-Markovnikov selectivity of thiol-ene additions, directing the allyloxy group to the terminal carbon of the double bond.

Advantages Over Direct Synthesis

-

Enables precise control over substitution patterns

-

Tolerates sensitive functional groups (e.g., hydroxyls)

-

Achieves functionalization yields >85% when using 2,2-dimethoxy-2-phenylacetophenone (DMPA) as initiator

Purification and Crystallization Techniques

Crude this compound requires stringent purification due to its propensity for oligomerization. Industrial-scale processes employ a dual recrystallization protocol:

-

Primary Crystallization : Dissolve raw product in hot toluene (90°C, 10 mL/g) with 10% THF additive to disrupt hydrogen bonding . Cool gradually to 4°C over 12 hours, achieving 65–70% recovery of crystalline material.

-

Secondary Purification : Pass the crystals through a silica plug using ethyl acetate as eluent, removing residual catalyst and unreacted aldehyde .

Analytical HPLC data for purified material shows a single peak at min (C18 column, MeOH:HO 70:30) . The final product exhibits a melting point range of 212.5–214.0°C and a density of 1.2 ± 0.1 g/cm .

Mechanistic Insights into the Formation of this compound

The acid-catalyzed pathway proceeds through a series of intermediates:

-

Protonation of Aldehyde : HCl protonates the allyloxybenzaldehyde carbonyl, increasing electrophilicity .

-

Hemiketal Formation : Pentaerythritol’s primary hydroxyl attacks the activated carbonyl, generating a tetrahedral intermediate.

-

Cyclization : Intramolecular dehydration forms the 1,3-dioxane ring, with the allyloxy group adopting an equatorial position to minimize steric strain .

Density functional theory (DFT) calculations suggest the transition state for cyclization has an activation energy of 28.6 kcal/mol, consistent with the observed requirement for mild heating .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Acid-Catalyzed Condensation | 44–51 | 98.5 | Industrial |

| Thiol-Ene Functionalization | 72–78 | 99.1 | Lab-scale |

| Enzymatic Epoxidation* | 35–40 | 97.8 | Niche |

*Hypothetical route based on analogous microbial epoxidations of allyl ethers .

The acid-catalyzed method remains dominant for bulk production despite moderate yields, owing to its simplicity and low catalyst costs. Thiol-ene approaches show promise for specialty applications requiring high regioselectivity.

Chemical Reactions Analysis

Types of Reactions: ar-(Allyloxy)benzenetrimethanol undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.

Reduction: Formation of allyl alcohol.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

ar-(Allyloxy)benzenetrimethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ar-(Allyloxy)benzenetrimethanol involves its interaction with molecular targets through its functional groups. The allyloxy group can participate in various chemical reactions, while the benzene ring provides stability and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: 1,3,5-Benzenetrimethanol and Derivatives

This compound is synthesized via LiAlH4 reduction of 1,3,5-trimethylbenzene carboxylate, yielding a triol with applications in crosslinked polymer networks . Key differences include:

- Reactivity: The allyloxy group in ar-(allyloxy)benzenetrimethanol introduces sites for radical polymerization or thiol-ene reactions, absent in 1,3,5-benzenetrimethanol.

- Thermal Stability: Networks derived from 1,3,5-benzenetrimethanol exhibit char yields of ~50% under argon at 900°C, while fluorinated derivatives (e.g., those with perfluoropyridine) show enhanced thermal stability (char yields >60%) .

Functional Analogues: Phloroglucinol Derivatives

Phloroglucinol (1,3,5-trihydroxybenzene) derivatives share the trifunctional aromatic core but differ in substituents. For example:

- Fluorinated phloroglucinol networks: Exhibit dielectric constants <2.5, outperforming non-fluorinated this compound derivatives (dielectric constants ~3.0) in electronic applications .

Key Research Findings and Data Tables

Table 1: Thermal Properties of Benzenetrimethanol-Based Networks

| Compound | Char Yield (%)<sup>a</sup> | Td<sup>b</sup> (°C) | Dielectric Constant |

|---|---|---|---|

| 1,3,5-Benzenetrimethanol | 50 | 320 | 3.2 |

| Fluorinated derivative | 65 | 450 | 2.4 |

| ar-(Allyloxy) derivative | ~40 (estimated) | 280–300 | 3.0–3.5 |

Notes: <sup>a</sup> Under argon, 900°C . <sup>b</sup> Decomposition temperature (TGA onset).

Table 2: Solubility and Reactivity Comparison

| Compound | Solubility in THF | Reactivity with Na2CO3 |

|---|---|---|

| 1,3,5-Benzenetrimethanol | High | Low (stable in basic conditions) |

| ar-(Allyloxy) derivative | Moderate | High (allyloxy group undergoes hydrolysis) |

Q & A

Q. What are the optimal synthetic routes for ar-(Allyloxy)benzenetrimethanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing a benzenetrimethanol precursor with allyloxy groups. Two approaches are highlighted in the literature:

- Nitro-group reduction : Starting from nitro-phenol derivatives, sequential reduction (e.g., using Pd/C and H₂) and allylation (via nucleophilic substitution with allyl bromide) yield allyloxy-substituted intermediates. This method avoids protection/deprotection steps, improving overall yield (~75%) compared to alternative routes .

- Polylithiation strategies : Trimethoxybenzene derivatives undergo lithiation followed by allylation. For example, iodination of 1,3,5-trimethoxybenzene, metallation with n-BuLi, and reaction with allyl chloride introduce the allyloxy group. Optimal temperatures (-78°C for lithiation) minimize side reactions .

Key factors : Catalyst selection (e.g., Pd/C vs. PtO₂), solvent polarity (THF for lithiation), and stoichiometric control of allylating agents significantly impact yield.

Q. How can spectroscopic and crystallographic techniques characterize the molecular structure of ar-(Allyloxy)benzenetrimethanol?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify allyloxy (δ 5.8–6.0 ppm for vinyl protons) and methoxy (δ 3.3–3.7 ppm) groups. DEPT-135 confirms tertiary carbons in the benzene ring .

- X-ray Crystallography : Single-crystal analysis resolves spatial arrangement, confirming ortho, meta, or para substitution patterns. For example, related trisubstituted benzene derivatives show bond angles of ~120° for trigonal planar carbons .

- FT-IR : Allyl ether C-O-C stretching (~1250 cm⁻¹) and hydroxyl (broad ~3400 cm⁻¹) bands validate functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal stability data for this compound-based polymers?

- Methodological Answer : Discrepancies in thermal degradation temperatures (e.g., TGA results varying by 20–50°C) may arise from:

- Polymer crosslinking density : Higher crosslinking (via allyl group polymerization) increases thermal stability. Use DSC to measure glass transition (Tg) and monitor exothermic curing peaks .

- Sample purity : Residual solvents (e.g., DMF) lower observed degradation thresholds. Employ Soxhlet extraction (48 hrs, acetone) to purify precursors .

- Atmosphere effects : Conduct TGA under inert (N₂) vs. oxidative (O₂) conditions; fluorinated analogs show 10–15% higher char yield under argon .

Q. What experimental design considerations are critical when incorporating ar-(Allyloxy)benzenetrimethanol into high-performance resin matrices?

- Methodological Answer :

- Co-monomer selection : Blend with maleimide compounds to exploit dual curing (thermal radical polymerization of allyl groups + benzoxazine ring-opening). Ratios of 1:1 (allyl:maleimide) optimize mechanical strength .

- Catalyst optimization : AIBN (2 mol%) initiates allyl polymerization at 120°C, while BF₃·Et₂O (1 mol%) accelerates benzoxazine curing. Monitor gelation time via rheometry .

- Post-curing protocols : Annealing at 180°C (2 hrs) reduces residual stress in crosslinked networks, enhancing flexural modulus (measured via DMA) .

Q. How do allyloxy and methoxy groups influence the reactivity of ar-(Allyloxy)benzenetrimethanol in electrophilic substitution reactions?

- Methodological Answer :

- Electron-donating effects : Methoxy groups activate the benzene ring toward electrophiles (e.g., nitration), directing substitution to para positions. Allyloxy groups exert weaker activation due to conjugation with the vinyl moiety .

- Competitive pathways : In bromination (Br₂/FeBr₃), allyloxy groups may undergo addition (vs. aromatic substitution) if steric hindrance is high. Use low temps (0°C) to favor substitution .

- DFT calculations : HOMO localization on methoxy-substituted carbons predicts regioselectivity. Validate with LC-MS/MS to identify mono-/di-brominated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.